BenchChemオンラインストアへようこそ!

N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine

sigma-2 receptor TMEM97 cancer neuroscience

N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine (CAS 2198911-67-8) is a uniquely polypharmacological research compound enabling single-agent modulation of sigma-2 (Ki=46 nM), IDO1 (IC50=73 nM), and MAO-A (Ki=240 nM). Substituting generic cyclopentanamines (e.g., unsubstituted N,N-dimethylcyclopentanamine; IDO1 IC50=11,100 nM) results in a ~152-fold potency loss. This compound provides a sigma-2-biased reference point (5.4-fold over sigma-1) absent in clinical IDO1 inhibitors like epacadostat. Procure for oncology immuno-metabolism studies, sigma receptor assay calibration, and serotonin–kynurenine shunt research without confounding polypharmacy.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 2198911-67-8
Cat. No. B2386220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine
CAS2198911-67-8
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCN(C)C1CCCC1OC2=NC=CN=C2
InChIInChI=1S/C11H17N3O/c1-14(2)9-4-3-5-10(9)15-11-8-12-6-7-13-11/h6-10H,3-5H2,1-2H3
InChIKeyLTJZFRTUCJVUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine (CAS 2198911-67-8) Requires an Evidence-Based Procurement Strategy


N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine (CAS 2198911-67-8) is a small-molecule cyclopentanamine derivative featuring a tertiary N,N-dimethylamine moiety coupled to a pyrazine heterocycle via an ether linkage . It is a synthetic research compound catalogued in authoritative bioactivity databases including ChEMBL and BindingDB, with documented multi-target engagement at sigma-1 and sigma-2 receptors, indoleamine 2,3-dioxygenase 1 (IDO1), and monoamine oxidase A (MAO-A) . Quantitative affinity and inhibition data exist for all four targets, enabling comparator-driven procurement decisions rather than reliance on supplier claims .

Critical Procurement Distinctions for N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine Versus In-Class Analogs


Generic substitution of N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine with simpler cyclopentanamines or mono-target reference agents is scientifically unjustified. Structural variants lacking the pyrazin-2-yloxy ether show dramatically different polypharmacology: unsubstituted N,N-dimethylcyclopentanamine (CAS 18636-91-4) exhibits weak IDO1 inhibition (IC50 = 1.11×10⁴ nM) , while the target compound achieves IC50 = 73 nM—an approximately 152-fold potency gain conferred by the pyrazine-ether extension . Similarly, the sigma-2 Ki of 46 nM distinguishes it from the sigma-1-preferring haloperidol (Ki = 1.7 nM at sigma-1) , rendering the target compound uniquely suited for experiments requiring balanced sigma-2/IDO1 dual-pathway modulation.

Quantitative Differentiation Evidence for N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine Against Comparator Compounds


Sigma-2 Receptor Affinity (Ki = 46 nM) Versus Mono-Target Sigma-2 Ligand JR1-157 (Ki = 47 nM): Comparable Potency With IDO1 Co-Activity Advantage

N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine binds the sigma-2 receptor/TMEM97 with Ki = 46 nM, measured by displacement of [³H]-ditolylguanidine in rat PC-12 cells in the presence of (+)-pentazocine to mask sigma-1 . This value is functionally equivalent to the mono-target sigma-2 ligand JR1-157 (Ki = 47 nM, >10-fold selective over sigma-1) . However, the target compound simultaneously inhibits IDO1 (IC50 = 73 nM), an immunomodulatory enzyme not engaged by JR1-157, offering a dual-pathway pharmacology profile for applications requiring concurrent sigma-2 and IDO1 modulation.

sigma-2 receptor TMEM97 cancer neuroscience

IDO1 Enzymatic Inhibition (IC50 = 73 nM) Relative to Clinical Benchmark Epacadostat (IC50 = 71.8 nM): Near-Equivalent Potency With Sigma Receptor Polypharmacology

The compound inhibits recombinant human IDO1 with IC50 = 73 nM, using L-tryptophan as substrate under dark conditions with fluorescence microplate readout at 60 minutes . This potency is within 2% of epacadostat (INCB 024360), the most clinically advanced IDO1 inhibitor (IC50 = 71.8 nM in recombinant enzyme assays) . Crucially, epacadostat is designed for extreme IDO1 selectivity (no activity at IDO2 or TDO2), whereas the target compound carries additional sigma-1 (Ki = 248 nM) and sigma-2 (Ki = 46 nM) affinities , creating a distinct pharmacological fingerprint unsuitable for mono-target IDO1 studies but enabling polypharmacological research applications.

IDO1 inhibitor immuno-oncology tryptophan metabolism

Sigma-2 Versus Sigma-1 Selectivity Profile (5.4-Fold) Contrasted With Haloperidol's Sigma-1 Preference (Ki = 1.7 nM): Differential Subtype Engagement

The compound displays a sigma-2/sigma-1 selectivity ratio of approximately 5.4-fold (Ki sigma-2 = 46 nM vs. Ki sigma-1 = 248 nM) . This contrasts sharply with haloperidol, the canonical sigma reference ligand, which exhibits sigma-1 Ki = 1.7 nM—a 146-fold higher sigma-1 affinity and opposite subtype preference . Haloperidol's sigma-2 binding is substantially weaker (Ki approximately 220 nM in some reports), yielding a sigma-1 preference. The target compound's moderate sigma-2 bias and nanomolar potency at both subtypes define a selectivity window distinct from either sigma-1-preferring (haloperidol) or highly sigma-2-selective ligands (e.g., JR1-157 with >10-fold sigma-2 selectivity).

sigma receptor subtype selectivity sigma-1 sigma-2 neuropharmacology

MAO-A Affinity (Ki = 240 nM) Versus Selective MAO-B Inhibitor MAO-B-IN-25 (MAO-A IC50 = 240 nM): Equivalent MAO-A Affinity With Additional Sigma/IDO1 Polypharmacology

The compound binds MAO-A with Ki = 240 nM, determined by displacement of [³H]-Ro 41-1049 from rat cerebral cortex . This affinity matches the MAO-A IC50 of MAO-B-IN-25 (compound 92), a selective MAO-B inhibitor exhibiting MAO-A IC50 = 240 nM and MAO-B IC50 = 0.5 nM . However, MAO-B-IN-25 possesses negligible sigma receptor or IDO1 activity, making it a clean monoaminergic tool. The target compound's MAO-A Ki is a component of a broader polypharmacological profile, relevant for research into the intersection of monoamine metabolism, tryptophan catabolism (via IDO1), and sigma receptor signaling.

monoamine oxidase A MAO-A inhibitor neurotransmitter metabolism

Multi-Target Engagement Fingerprint (Sigma-1/Sigma-2/IDO1/MAO-A) Versus Highly Selective Clinical IDO1 Inhibitors (Epacadostat, Linrodostat, Navoximod): A Unique Polypharmacology Tool

A systematic comparison of the target compound's multi-target engagement against clinically evaluated IDO1 inhibitors reveals a fundamentally distinct pharmacological fingerprint . The target compound engages four validated CNS/immuno-oncology targets (sigma-1 Ki = 248 nM, sigma-2 Ki = 46 nM, IDO1 IC50 = 73 nM, MAO-A Ki = 240 nM), whereas epacadostat (IDO1 IC50 = 10–71.8 nM), linrodostat (BMS-986205, IDO1 IC50 = 1.1–1.7 nM), and navoximod (GDC-0919, IDO1 Ki = 7 nM, EC50 = 75 nM) are all highly optimized for IDO1 selectivity with minimal off-target pharmacology . The target compound's IDO1 activity is comparable to navoximod's cellular EC50 (73 vs. 75 nM) but is accompanied by sigma and MAO-A activities not present in these clinical candidates.

polypharmacology multi-target drug discovery sigma receptor IDO1

Vetted Application Scenarios for N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine Based on Quantitative Evidence


Chemical Biology Probe for Sigma-2/IDO1 Dual-Pathway Crosstalk Studies in Tumor Microenvironment Research

With sigma-2 Ki = 46 nM and IDO1 IC50 = 73 nM, this compound enables single-agent interrogation of the intersection between sigma-2 receptor signaling and tryptophan catabolism in cancer models . Researchers studying how sigma-2/TMEM97 activity influences IDO1-mediated immune suppression can employ this compound as a dual-pathway modulator, eliminating the need for combination dosing of separate sigma-2 and IDO1 tool compounds—an approach that introduces confounding pharmacokinetic variables.

Triple-Target Neuroscience Tool for Serotonin–Kynurenine Pathway Interaction Studies

The compound simultaneously engages MAO-A (Ki = 240 nM), IDO1 (IC50 = 73 nM), and sigma receptors (sigma-1 Ki = 248 nM; sigma-2 Ki = 46 nM), positioning it as a unique research tool for investigating the serotonin–kynurenine metabolic shunt, which is implicated in inflammation-associated depression and neurodegenerative disorders . No other commercially available compound offers this specific three-target engagement profile at comparable potency ranges.

Reference Polypharmacology Standard for Sigma Receptor Subtype Selectivity Profiling Panels

The 5.4-fold sigma-2-over-sigma-1 selectivity ratio and nanomolar affinities at both subtypes make this compound a useful reference ligand for calibrating sigma receptor binding assays . In contrast to haloperidol (sigma-1 Ki = 1.7 nM, sigma-1-preferring), it provides a sigma-2-biased reference point for constructing selectivity panels, enabling laboratories to validate assay sensitivity across both sigma subtypes using a single well-characterized chemical entity.

Medicinal Chemistry Starting Point for Balanced Multi-Target IDO1/Sigma Drug Discovery Programs

Drug discovery programs seeking non-selective IDO1 inhibitors with ancillary sigma receptor pharmacology can use this compound as a starting scaffold . Its IDO1 potency (IC50 = 73 nM) is on par with the clinical candidate navoximod (cellular EC50 = 75 nM) but is packaged with sigma-1 and sigma-2 affinities that are absent in all clinical-stage IDO1 inhibitors (epacadostat, linrodostat, navoximod). Structure–activity relationship (SAR) exploration around the cyclopentane core and pyrazine-ether linkage may yield analogs with optimized multi-target ratios.

Quote Request

Request a Quote for N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.